Estriol-d3 3-O-sulfate sodium salt is derived from estriol, which is one of the three primary estrogens produced by the human body, particularly during pregnancy. The compound is classified as a steroid sulfate and falls under the broader category of sulfated steroids, which play crucial roles in hormone regulation and signaling pathways. Its synthesis involves sulfation processes that modify the parent steroid structure to enhance its biological activity and solubility.
The synthesis of Estriol-d3 3-O-sulfate sodium salt typically involves a two-step process:
The industrial production methods mirror these laboratory techniques but are optimized for scale and purity, utilizing high-purity reagents and solvents to ensure consistent quality in the final product.
The molecular formula for Estriol-d3 3-O-sulfate sodium salt is . The structure features a steroid backbone with a sulfate group attached at the 3-position.
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1OS(=O)(=O)[O-])[2H].[Na+]
This detailed representation highlights the arrangement of atoms and functional groups within the molecule, providing insights into its potential reactivity and interaction with biological systems .
Estriol-d3 3-O-sulfate sodium salt can participate in several chemical reactions:
These reactions are essential for understanding how estriol-d3 3-O-sulfate sodium salt can be transformed into other biologically relevant compounds, aiding in metabolic studies .
Estriol-d3 3-O-sulfate sodium salt exerts its biological effects primarily through interaction with estrogen receptors located in target cells. Upon binding to these receptors, the complex translocates to the nucleus where it influences gene transcription related to cell growth, differentiation, and other estrogen-mediated physiological processes. This mechanism underscores its role in regulating estrogen activity within various tissues .
These properties make Estriol-d3 3-O-sulfate sodium salt suitable for various applications in biochemical research, particularly those involving hormonal studies .
Estriol-d3 3-O-sulfate sodium salt is utilized extensively in scientific research, particularly in studies investigating:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: